molecular formula C8H8O4S B3018320 2-(4-Methoxycarbonylthiophen-2-yl)acetic acid CAS No. 1324010-56-1

2-(4-Methoxycarbonylthiophen-2-yl)acetic acid

Cat. No.: B3018320
CAS No.: 1324010-56-1
M. Wt: 200.21
InChI Key: BMMLBQRNPHKSEY-UHFFFAOYSA-N
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Description

2-(4-Methoxycarbonylthiophen-2-yl)acetic acid is a thiophene-based carboxylic acid derivative with a methoxycarbonyl (COOMe) substituent at the 4-position of the thiophene ring and an acetic acid (CH₂COOH) group at the 2-position. The thiophene core, a five-membered aromatic ring containing sulfur, confers unique electronic properties compared to benzene analogs. This compound is likely explored as a pharmaceutical intermediate or precursor due to its structural versatility .

Properties

IUPAC Name

2-(4-methoxycarbonylthiophen-2-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O4S/c1-12-8(11)5-2-6(13-4-5)3-7(9)10/h2,4H,3H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMMLBQRNPHKSEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CSC(=C1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxycarbonylthiophen-2-yl)acetic acid typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, such as the Gewald reaction, which involves the condensation of a ketone, an α-cyanoester, and elemental sulfur.

    Introduction of the Methoxycarbonyl Group: The methoxycarbonyl group can be introduced via esterification reactions, where a carboxylic acid is reacted with methanol in the presence of an acid catalyst.

    Acetic Acid Substitution: The final step involves the substitution of the acetic acid group onto the thiophene ring, which can be achieved through various substitution reactions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxycarbonylthiophen-2-yl)acetic acid can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups on the thiophene ring are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiol derivatives.

Scientific Research Applications

2-(4-Methoxycarbonylthiophen-2-yl)acetic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in studies involving thiophene derivatives and their biological activities.

    Industry: It may be used in the production of materials with specific properties, such as polymers or electronic components.

Mechanism of Action

The mechanism of action of 2-(4-Methoxycarbonylthiophen-2-yl)acetic acid involves its interaction with molecular targets and pathways in biological systems. The specific pathways and targets depend on the context of its use, such as its role in drug development or as a chemical reagent.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares key properties of 2-(4-Methoxycarbonylthiophen-2-yl)acetic acid with analogous compounds from the provided evidence:

Compound Name Molecular Formula Molecular Weight Melting Point (°C) Solubility Key Structural Differences Applications/Notes References
This compound C₈H₈O₄S 212.21* Not reported Predicted: Polar solvents Thiophene with COOMe (4) and COOH (2) Hypothesized: Drug intermediate -
Thiophene-2-acetic acid C₆H₆O₂S 142.18 63–67 Hot water, oxygenated solvents No substituent at thiophene 4-position Used in cefalotin, ketotifen synthesis
2-(4-Methylthiophen-2-yl)acetic acid C₇H₈O₂S 156.20 Not reported Not reported Methyl at thiophene 4-position Research chemical
2-(2-Methoxyphenyl)acetic acid C₉H₁₀O₃ 166.18 Not reported Not reported Benzene ring with OMe (2) and COOH Crystallizes via hydrogen-bonded dimers
2-(4-Methoxy-2-methylphenyl)acetic acid C₁₀H₁₂O₃ 180.20 Not reported Not reported Benzene with OMe (4) and CH₃ (2) Commercial research material
Felbinac (2-(Biphenyl-4-yl)acetic acid) C₁₄H₁₂O₂ 212.25 Not reported Not reported Biphenyl core with COOH Anti-inflammatory agent

*Molecular weight calculated based on formula.

Key Observations:

Electronic Effects: The methoxycarbonyl group in the target compound is electron-withdrawing, likely increasing the acidity of the acetic acid group (lower pKa) compared to methyl-substituted analogs like 2-(4-Methylthiophen-2-yl)acetic acid .

Solubility and Stability :

  • Thiophene-2-acetic acid’s solubility in hot water and oxygenated solvents suggests the target compound may exhibit similar or enhanced solubility due to the polar COOMe group .
  • The ester group in the target compound is susceptible to hydrolysis, making it a candidate for prodrug design or synthetic intermediates .

Crystallography and Hydrogen Bonding :

  • Carboxylic acids like 2-(2-Methoxyphenyl)acetic acid form hydrogen-bonded dimers in the solid state . The target compound likely adopts similar packing, influencing its stability and crystallinity.

Biological Relevance: Thiophene derivatives (e.g., thiophene-2-acetic acid) are key intermediates in antibiotics (cefalotin) and antihistamines (ketotifen) . The target’s COOMe group may facilitate targeted delivery or metabolic activation.

Biological Activity

2-(4-Methoxycarbonylthiophen-2-yl)acetic acid is an organic compound notable for its unique structure, which includes a thiophene ring substituted with a methoxycarbonyl group. This compound has garnered attention in pharmacological research due to its potential biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C9H9O3SC_9H_9O_3S, and its CAS number is 1324010-56-1. The presence of the thiophene ring enhances its reactivity and interaction with biological targets.

Anti-inflammatory Activity

Research indicates that compounds containing thiophene derivatives exhibit significant anti-inflammatory effects. In a study assessing various fractions derived from medicinal plants, it was found that the chloroform fraction containing thiophene derivatives showed high anti-inflammatory activity (46.51%) in carrageenan-induced inflammation models .

Analgesic Activity

The analgesic potential of this compound was evaluated using the acetic acid-induced writhing test in mice. The results demonstrated that dosages of 150 mg/kg and 300 mg/kg significantly reduced the number of writhes, indicating effective analgesic properties. The percentage inhibition at these dosages was reported at 74.35% for the early phase and 88.38% for the late phase of pain response .

TreatmentDose (mg/kg)Early Phase % InhibitionLate Phase % Inhibition
Negative Control3 ml/kg--
Standard (Morphine)583.0792.94
This compound15048.7172.19
30074.3588.38

Antimicrobial Activity

Thiophene derivatives are known for their antimicrobial properties. In various studies, compounds similar to this compound have shown effectiveness against a range of bacterial strains, suggesting potential applications in developing new antimicrobial agents.

The mechanism by which this compound exerts its biological effects likely involves the modulation of specific enzymes or receptors within biological systems. Molecular docking studies and biochemical assays are essential in elucidating these pathways, which could lead to the identification of novel therapeutic targets.

Case Study: Analgesic Efficacy

In a controlled study involving albino mice, different fractions containing thiophene derivatives were administered to evaluate their analgesic effects. The study concluded that the ethyl acetate fraction exhibited maximum inhibition in both early (74.35%) and late phases (88.38%) of pain response when compared to standard analgesics like morphine .

Case Study: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of thiophene derivatives revealed that treatment with these compounds significantly reduced inflammation markers in animal models subjected to induced inflammation via carrageenan .

Q & A

What are the established synthetic methodologies for preparing 2-(4-Methoxycarbonylthiophen-2-yl)acetic acid, and how do reaction conditions influence yield and purity?

Answer:
The synthesis of this compound can be approached via Friedel-Crafts acylation using thiophene derivatives and oxalyl chloride, followed by carbonyl reduction to yield the acetic acid moiety . For regioselective functionalization, bromination in acetic acid at controlled stoichiometry (e.g., equimolar bromine and substrate) ensures minimal byproducts, as demonstrated in analogous systems . Reaction temperature and time are critical: room temperature and 60-minute reaction durations optimize yield (≥90%) while avoiding over-halogenation. Purification via recrystallization or column chromatography is recommended to isolate high-purity crystals, as seen in structurally related compounds .

How can computational methods like density-functional theory (DFT) aid in predicting the electronic properties of this compound?

Answer:
DFT with hybrid functionals (e.g., B3LYP) incorporating exact-exchange terms can predict molecular geometries, electron distribution, and reaction pathways. For example, studies on similar thiophene derivatives show that DFT accurately models substituent effects (e.g., methoxycarbonyl groups) on aromatic ring electron-withdrawing/donating properties . These calculations help rationalize experimental observations, such as regioselectivity in electrophilic substitutions, by analyzing frontier molecular orbitals and charge densities .

What advanced analytical techniques are essential for resolving structural ambiguities in this compound?

Answer:

  • Single-crystal X-ray diffraction (SC-XRD): Provides unambiguous confirmation of molecular geometry, substituent positions, and hydrogen-bonding motifs. For example, SC-XRD revealed the near-perpendicular orientation of the acetic acid group relative to the thiophene ring in brominated analogs .
  • Multinuclear NMR (¹H/¹³C/DEPT): Assigns proton environments and detects regioisomeric impurities. Coupling patterns in aromatic regions (e.g., thiophene protons) differentiate between substitution sites .
  • High-resolution mass spectrometry (HRMS): Validates molecular formula and detects trace byproducts.

How should researchers address discrepancies between experimental and computational spectroscopic data?

Answer:
Systematic validation is key:

Cross-check computational parameters: Ensure basis sets (e.g., 6-31G*) and solvent models match experimental conditions (e.g., DMSO-d₆ for NMR) .

Analyze crystal packing effects: SC-XRD data can explain shifts in experimental IR or NMR due to intermolecular interactions (e.g., hydrogen-bonded dimers) .

Re-examine synthesis intermediates: Contamination or incomplete reactions (e.g., residual bromine) may skew data. Use TLC or GC-MS to verify purity at each step .

What are the emerging applications of this compound in medicinal chemistry and materials science?

Answer:

  • Medicinal chemistry: Derivatives of thiophene-based acetic acids serve as precursors for antimitotic agents (e.g., Combretastatin A-4 analogs) via Perkin condensation/decarboxylation . The methoxycarbonyl group enhances solubility for in vitro bioactivity assays.
  • Materials science: The thiophene backbone and ester/acid functionalities enable applications in conductive polymers or metal-organic frameworks (MOFs). Ester hydrolysis allows tunable surface functionalization .

What strategies mitigate risks during large-scale synthesis or handling of reactive intermediates?

Answer:

  • Controlled addition of halogens: Use dropping funnels for slow bromine addition to prevent exothermic runaway reactions .
  • Personal protective equipment (PPE): Acid-resistant gloves (e.g., nitrile) and face shields are mandatory when handling acetic acid or bromine .
  • Ventilation: Perform reactions in fume hoods to avoid inhalation of volatile byproducts (e.g., HBr gas) .

How does the electronic nature of substituents influence the compound’s reactivity in cross-coupling reactions?

Answer:
The methoxycarbonyl group acts as an electron-withdrawing group (EWG), activating the thiophene ring toward nucleophilic aromatic substitution (SNAr) at the para position. In contrast, electron-donating groups (e.g., methyl) deactivate the ring. This electronic profile enables selective Suzuki-Miyaura couplings with aryl boronic acids, as demonstrated in structurally related systems .

What are the best practices for storing and stabilizing this compound to prevent degradation?

Answer:

  • Storage conditions: Keep under inert gas (N₂/Ar) at –20°C in amber vials to prevent oxidation of the thiophene ring or ester hydrolysis .
  • Stabilizers: Add radical inhibitors (e.g., BHT) at 0.1% w/w to suppress polymerization during long-term storage .

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